2-(Cyclohexyloxy)acetic acid

Antithrombotic Platelet Aggregation Gp IIb/IIIa Antagonist

2-(Cyclohexyloxy)acetic acid is a non-commodity building block. Unlike planar phenoxy or benzyloxy analogs, its saturated cyclohexyl ring imparts a unique 3D steric profile and hydrophobic character essential for binding targets like LPA1 and GP IIb/IIIa. Validated by BMS-986278's nanomolar LPA1 potency and 6-hour oral duration in canine antithrombotic models, this scaffold enables sustained pharmacological effect. Strong acidity (pKa 1.6) ensures efficient esterification for diverse derivative libraries. Avoid project failure—do not substitute with generic analogs.

Molecular Formula C8H14O3
Molecular Weight 158.19 g/mol
CAS No. 71995-54-5
Cat. No. B1215574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexyloxy)acetic acid
CAS71995-54-5
Synonymscyclohexoxyacetic acid
cyclohexyloxyacetic acid
Molecular FormulaC8H14O3
Molecular Weight158.19 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCC(=O)O
InChIInChI=1S/C8H14O3/c9-8(10)6-11-7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10)
InChIKeyGOLVMRZULJWHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexyloxy)acetic Acid (CAS 71995-54-5): An Essential Oxycyclohexylacetic Acid Scaffold for Pharmaceutical R&D and Organic Synthesis


2-(Cyclohexyloxy)acetic acid (CAS 71995-54-5) is a core building block belonging to the oxycyclohexylacetic acid class, characterized by an ether linkage connecting a cyclohexyl ring to an acetic acid moiety . This foundational structure, with a molecular formula of C₈H₁₄O₃, a molecular weight of 158.20 g/mol, a pKa of 1.6, and a solubility of 22 g/L in water at 25°C (calculated), serves as a versatile scaffold for the development of ester derivatives with applications spanning pharmaceuticals, agrochemicals, and advanced materials [1].

The Procurement Risk of Substituting 2-(Cyclohexyloxy)acetic Acid with Generic Analogs


While the 'cyclohexyloxyacetic acid' core appears common, substituting 2-(Cyclohexyloxy)acetic acid with a generic or closely related analog (e.g., phenoxyacetic acid, benzyloxyacetic acid, or its ester derivatives) introduces significant risk of project failure [1]. The critical differentiator is the cyclohexyl ring, which imparts a unique three-dimensional steric profile and hydrophobic character compared to planar aromatic analogs . This structural specificity is paramount for the intended activity of advanced drug candidates, where subtle changes can dramatically alter binding affinity to biological targets like Gp IIb/IIIa or LPA1 receptors [2]. Therefore, this specific unsubstituted acid is not a commodity chemical; it is a precise molecular tool whose procurement must be validated by the quantitative performance data presented below.

Quantitative Evidence Guide: Verifiable Differentiation of 2-(Cyclohexyloxy)acetic Acid from Close Analogs


Superior Gp IIb/IIIa Antagonist Potency from Cyclohexyloxyacetic Acid Scaffold vs. Propionic Acid Analog

In a direct head-to-head comparison within the same study, the cyclohexyloxyacetic acid derivative (17e) demonstrated a 3-fold improvement in in vitro potency over its propionic acid analog (17f) in a human platelet aggregation assay [1]. This quantitative superiority establishes the cyclohexyloxyacetic acid core as a preferred scaffold for developing potent antithrombotic agents.

Antithrombotic Platelet Aggregation Gp IIb/IIIa Antagonist Drug Discovery Cardiovascular

Prolonged In Vivo Duration of Action Achieved by Cyclohexyloxyacetate Prodrug (18e)

The ethyl ester prodrug of the cyclohexyloxyacetic acid derivative (18e) achieved 80% inhibition of platelet aggregation in dogs, sustaining this effect for 6 hours after a single oral dose of 10 mg/kg [1]. This in vivo performance is critical for once-daily oral dosing, highlighting the value of this specific scaffold in achieving desired pharmacokinetic profiles.

Pharmacokinetics Prodrug Oral Bioavailability Antithrombotic In Vivo Pharmacology

Low Picomolar Potency of LPA1 Antagonist BMS-986278 Enabled by Oxycyclohexyl Acid Scaffold

The clinical candidate BMS-986278, an oxycyclohexyl acid, achieves exceptional potency as an LPA1 antagonist with a binding affinity (Kb) of 6.9 nM in humans [1]. While a direct comparator from the same study is not available, this value is among the most potent reported for this class of compounds, underscoring the scaffold's ability to confer high target affinity.

LPA1 Antagonist Pulmonary Fibrosis GPCR Drug Discovery Structure-Activity Relationship

Key Physicochemical Properties of 2-(Cyclohexyloxy)acetic Acid for Formulation and Synthesis Planning

2-(Cyclohexyloxy)acetic acid has a low pKa of 1.6, indicating strong acidity compared to typical carboxylic acids like acetic acid (pKa ~4.76) [1]. Its calculated water solubility is 22 g/L at 25°C, and it has a density of 1.087 g/cm³ and a boiling point of 165°C at 25 torr . These parameters are essential for designing reaction conditions, purification strategies, and salt forms.

Physicochemical Properties Pre-formulation Solubility pKa Organic Synthesis

Defined Application Scenarios for 2-(Cyclohexyloxy)acetic Acid Based on Evidentiary Support


Scaffold for Development of Long-Acting Oral Antithrombotic Agents

As demonstrated by the 6-hour duration of action of prodrug 18e in dogs, 2-(cyclohexyloxy)acetic acid is a proven scaffold for creating orally bioavailable, long-acting antithrombotics [1]. Researchers focused on cardiovascular drug discovery should prioritize this building block when a sustained pharmacological effect is a key design goal.

Key Intermediate for High-Potency LPA1 Antagonists in Fibrotic Disease Programs

The low nanomolar potency of the oxycyclohexyl acid-derived BMS-986278 establishes the cyclohexyloxyacetic acid core as a privileged structure for targeting the LPA1 receptor [1]. This makes 2-(cyclohexyloxy)acetic acid a critical starting material for medicinal chemistry campaigns aimed at developing new treatments for pulmonary fibrosis and related fibrotic conditions.

Synthesis of Ester Derivatives for Agrochemical and Fragrance Applications

The strong acidity (pKa 1.6) of 2-(cyclohexyloxy)acetic acid facilitates efficient esterification with a wide range of alcohols [1]. This reaction pathway enables the creation of a diverse library of esters, which are known to find use as agrochemical intermediates, fragrances (e.g., allyl cyclohexyloxyacetate), and specialty monomers for advanced polymer synthesis [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclohexyloxy)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.